molecular formula C7H11ClN4O B12354413 5-Piperidin-4-ylidene-1,2,4-triazol-3-one;hydrochloride

5-Piperidin-4-ylidene-1,2,4-triazol-3-one;hydrochloride

Cat. No.: B12354413
M. Wt: 202.64 g/mol
InChI Key: MKKOHSRZJHJKIN-UHFFFAOYSA-N
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Description

5-Piperidin-4-ylidene-1,2,4-triazol-3-one;hydrochloride is a chemical compound with the molecular formula C7H12N4O·HCl. It is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperidin-4-ylidene-1,2,4-triazol-3-one;hydrochloride typically involves the reaction of piperidine with 1,2,4-triazole derivatives under controlled conditions. One common method includes the use of piperidine and 1,2,4-triazole-3-one in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

5-Piperidin-4-ylidene-1,2,4-triazol-3-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

5-Piperidin-4-ylidene-1,2,4-triazol-3-one;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Piperidin-4-ylidene-1,2,4-triazol-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Piperidin-4-ylidene-1,2,4-triazol-3-one;hydrochloride is unique due to its specific structural features and the presence of both piperidine and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

5-piperidin-4-ylidene-1,2,4-triazol-3-one;hydrochloride

InChI

InChI=1S/C7H10N4O.ClH/c12-7-9-6(10-11-7)5-1-3-8-4-2-5;/h8H,1-4H2,(H,9,12);1H

InChI Key

MKKOHSRZJHJKIN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=C2NC(=O)N=N2.Cl

Origin of Product

United States

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